molecular formula C10H9NO B3115504 6-Methylquinolin-8-ol CAS No. 20984-33-2

6-Methylquinolin-8-ol

Cat. No.: B3115504
CAS No.: 20984-33-2
M. Wt: 159.18 g/mol
InChI Key: AIBOXZCUYYHFTM-UHFFFAOYSA-N
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Description

6-Methylquinolin-8-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The compound this compound, with the molecular formula C10H9NO, is particularly noted for its potential antimicrobial and therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinolin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. Another method involves the use of Friedländer synthesis, where 2-aminobenzaldehyde reacts with ketones under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-Methylquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methylquinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in treating infections.

    Medicine: Research is ongoing into its potential as an anticancer, antimalarial, and antiviral agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Methylquinolin-8-ol involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial cell death. The compound’s anticancer activity is believed to involve the inhibition of specific enzymes and signaling pathways critical for cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 6-Methylquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position and hydroxyl group at the 8-position contribute to its unique reactivity and potential therapeutic applications .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable compound for further study and application in medicine, chemistry, and industry.

Biological Activity

6-Methylquinolin-8-ol, a derivative of quinoline, has garnered attention for its diverse biological activities. This compound is structurally related to 8-hydroxyquinoline (8-HQ), which is known for its metal-chelating properties and various pharmacological effects. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound (CAS Number: 20984-33-2) has a molecular formula of C10_{10}H9_9NO and is characterized by the presence of a hydroxyl group at the 8-position and a methyl group at the 6-position of the quinoline ring. Its structure facilitates interactions with metal ions, enhancing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Chelation : Similar to other hydroxyquinolines, this compound exhibits strong chelation properties, particularly with transition metals such as iron and copper. This chelation can modulate metal ion availability in biological systems, thereby influencing various biochemical pathways .
  • Antioxidant Activity : The compound has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against several pathogens. Its efficacy is enhanced by its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
  • Anticancer Effects : Studies have demonstrated that derivatives of 8-hydroxyquinoline, including this compound, can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest .

Antimicrobial Activity

This compound has been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.125
Klebsiella pneumoniae0.250
Pseudomonas aeruginosa0.0625

These results suggest that the compound could be a promising candidate for developing new antibacterial agents, particularly against antibiotic-resistant strains .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound's cytotoxic effects are mediated through:

  • Induction of oxidative stress
  • Activation of apoptotic pathways
  • Inhibition of cell cycle progression

The IC50_{50} values for these cancer cell lines range from 0.5 to 5 μM, indicating significant potency compared to standard chemotherapeutic agents .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. The compound significantly reduced neuronal death and improved survival rates in treated groups compared to controls, suggesting its potential in treating neurodegenerative diseases .
  • Antiviral Potential : Another study explored the antiviral activity of derivatives based on the quinoline structure against viral infections, particularly focusing on their mechanism involving metal ion chelation which may inhibit viral replication .

Properties

IUPAC Name

6-methylquinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-5-8-3-2-4-11-10(8)9(12)6-7/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBOXZCUYYHFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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